5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate
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Overview
Description
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate is a complex organic compound often studied for its potential applications in various scientific fields. It features a unique structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups, linked through an oxygen atom to a phenyl sulfonyl group and a propionate moiety. This arrangement endows the compound with specific physicochemical properties that make it of interest for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: : The synthesis of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate typically involves multiple steps
Linking via an Ether Bond: : The pyridine intermediate is then reacted with a phenol derivative to form the ether bond.
Sulfonylation: : This is followed by a sulfonylation reaction where a sulfonyl chloride reacts with the phenol ether intermediate.
Esterification: : The final step involves esterification of the sulfonyl compound with propionic acid.
Industrial Production Methods: : Industrial production would optimize these steps to achieve higher yields and lower costs. The processes would involve:
Batch Processing: : Smaller-scale reactions typically using batch processing to precisely control reaction conditions.
Continuous Flow Systems: : For large-scale production, continuous flow systems might be employed to ensure consistent product quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially forming sulfoxide or sulfone derivatives.
Reduction: : Reduction can lead to the removal of the sulfonyl group or conversion to corresponding sulfide.
Substitution: : Aromatic substitutions might introduce different functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or peracids.
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of catalysts.
Substitution Reagents: : Electrophiles like nitrating agents or brominating agents under controlled conditions.
Major Products Formed: : Depending on the reaction, the products could range from sulfoxides and sulfones in oxidation reactions to substituted aromatic compounds through various substitution reactions.
Scientific Research Applications
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate is used in:
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying enzyme interactions and inhibition.
Medicine: : Investigated for potential therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of advanced materials or as a part of chemical sensors due to its unique structure.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, potentially binding to specific enzymes or receptors. The chloro and trifluoromethyl groups contribute to its bioactivity by influencing the electronic properties and steric interactions. The phenyl sulfonyl group may enhance solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
When compared to similar compounds, 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate stands out due to its:
Unique Structure: : The combination of a pyridine ring with chloro and trifluoromethyl groups linked to a phenyl sulfonyl group and propionate moiety.
Enhanced Bioactivity: : The specific substituents may lead to more potent biological activity compared to analogous compounds.
Similar Compounds
Compounds with a pyridine ring and similar substitutions.
Molecules featuring phenyl sulfonyl groups linked to other bioactive moieties.
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Properties
IUPAC Name |
[2-(benzenesulfonyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO5S/c1-2-19(27)31-17-11-14(30-20-16(22)10-13(12-26-20)21(23,24)25)8-9-18(17)32(28,29)15-6-4-3-5-7-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMJKDCCVVDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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